N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazinane ring, a pyrazole ring, and a carboxamide group
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O3S/c1-22-19(23-10-2-3-11-23)17(14-20-22)18(25)21-15-6-8-16(9-7-15)24-12-4-5-13-28(24,26)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,21,25) |
InChI Key |
PUPKJYPFOQZZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Thiazinane Ring: : The thiazinane ring can be synthesized by reacting a suitable sulfonamide with a halogenated benzene derivative under basic conditions. For example, the reaction of benzenesulfonamide with 1,2-dichlorobenzene in the presence of a base such as sodium hydroxide can yield the desired thiazinane ring .
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound. For example, the reaction of hydrazine hydrate with 1-methyl-2-pyrrolidinone can yield the desired pyrazole ring .
-
Coupling of the Rings: : The final step involves coupling the thiazinane and pyrazole rings with a suitable carboxamide derivative. This can be achieved by reacting the thiazinane derivative with the pyrazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding sulfoxides or sulfones .
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
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Organic Synthesis: : The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
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Materials Science: : The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in biological processes . This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
-
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanesulfonamide: : This compound shares the thiazinane ring but differs in the substituents on the phenyl ring and the presence of a methanesulfonamide group.
-
1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane: : This compound also contains the thiazinane ring but features a benzoyl group and an azepane ring.
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4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide: : This compound includes the thiazinane ring and a benzenesulfonamide group, with additional hydroxytetrahydropyran substituents.
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis and Chemical Structure
The synthesis of this compound typically involves multiple steps, including the formation of the thiazinan ring and the attachment of various functional groups. The following synthetic route is commonly employed:
- Formation of the Thiazinan Ring : Cyclization of sulfonamide precursors under acidic or basic conditions.
- Coupling Reactions : Utilization of palladium-catalyzed cross-coupling reactions to attach phenyl groups.
- Formation of Carboxamide Linkage : Reaction with oxalyl chloride followed by coupling with amines.
The molecular formula is with a molecular weight of 385.46 g/mol, indicating a complex structure that may contribute to its biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole and pyrrole derivatives. For instance:
- Mechanism : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through receptor modulation.
- Case Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values often lower than established chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.6 | A431 |
| Doxorubicin | 10.0 | A431 |
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria:
- Mechanism : It may exert its effects by disrupting bacterial cell walls or inhibiting essential metabolic pathways.
- Case Studies : Preliminary studies reported a minimum inhibitory concentration (MIC) of 31.25 µg/mL against common pathogens.
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and thus affecting metabolic pathways.
Receptor Modulation : Interaction with cellular receptors can alter signaling pathways leading to various biological effects.
Metal Coordination : The structural features allow for potential coordination with metal ions, which could enhance its activity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
